n-(4-Bromo-3-methylphenyl)propanamide

Description

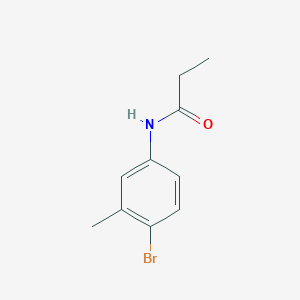

N-(4-Bromo-3-methylphenyl)propanamide is a brominated aromatic propanamide derivative characterized by a 4-bromo-3-methylphenyl group attached to the nitrogen atom of a propanamide backbone. The bromine substituent enhances electrophilic reactivity, while the methyl group modulates steric and electronic properties, influencing solubility and crystallinity .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWXKBPASHAZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)propanamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

Reduction: Formation of N-(4-bromo-3-methylphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

n-(4-Bromo-3-methylphenyl)propanamide has the molecular formula C₁₅H₁₈BrN₂O and a molecular weight of approximately 327.26 g/mol. The compound features a bromine atom at the para position relative to a methyl group on a phenyl ring, along with a propanamide functional group. This unique structure influences its reactivity and biological interactions.

Medicinal Chemistry Applications

2.1 Anticonvulsant Activity

Research has demonstrated that this compound exhibits anticonvulsant properties. A series of studies evaluated its efficacy in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives showed broad-spectrum anticonvulsant activity, indicating potential for treating seizure disorders.

2.2 Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The compound's ability to interact with specific biological targets could inhibit cancer cell proliferation, particularly in models of glioblastoma and triple-negative breast cancer . Further research is needed to elucidate the mechanisms of action and optimize its therapeutic profile.

2.3 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant pathogens. Its unique structural features may enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of various derivatives that may enhance or modify its biological activity. For instance, the introduction of different substituents on the phenyl ring can lead to compounds with improved pharmacological profiles.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study binding affinity and specificity. These studies are essential for optimizing the compound's pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(4-Bromo-3-methylphenyl)propanamide and related compounds:

Key Observations:

- Substituent Effects: Bromine at the para position (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs (e.g., 3-Chloro-N-(4-methylphenyl)propanamide, 213.67 g/mol) .

- Bioactivity: Propanamide derivatives with electron-withdrawing groups (e.g., nitro, CF₃) exhibit enhanced bioherbicidal activity, as seen in studies of similar compounds .

- Crystallinity: Bulky substituents like trifluoromethyl and nitro groups (e.g., in ) promote distinct hydrogen-bonding networks, influencing crystal packing and stability .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic data from related compounds (e.g., 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide) reveal:

- Hydrogen Bonding: Amide N–H groups form strong hydrogen bonds with carbonyl oxygen atoms (e.g., N–H⋯O, ~2.8–3.0 Å), stabilizing layered crystal structures .

- Packing Motifs: Bulky substituents like bromine and methyl groups induce triclinic or monoclinic crystal systems (e.g., triclinic P1 for the compound in ) .

Biological Activity

N-(4-Bromo-3-methylphenyl)propanamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom, a methyl group on the phenyl ring, and a propanamide functional group. The presence of the bromine atom enhances its reactivity compared to similar compounds, influencing its biological interactions and properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group are crucial for binding to these targets, which can lead to various pharmacological effects. The exact pathways may vary based on the biological context.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound derivatives. For instance, compounds derived from this structure were tested against multidrug-resistant Salmonella Typhi strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values demonstrated varying levels of effectiveness:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Compound 5d exhibited the highest potency, indicating that structural modifications can significantly enhance antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown potential antifungal activity. Studies suggest that specific substitutions on the phenyl ring can improve efficacy against fungal pathogens, although detailed results are still emerging .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide through Suzuki coupling reactions. The resulting compounds were evaluated for their antibacterial activities against resistant strains, revealing promising results for several derivatives .

- Alkaline Phosphatase Inhibition : Another investigation assessed the inhibitory effects of this compound on alkaline phosphatase. This enzyme plays a critical role in various physiological processes, and its inhibition could indicate potential therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.